Neutral Charge of C16 PEG2000 Ceramide Prevents Drug Leakage Compared to Anionic PEG-DSPE
In a direct head-to-head comparison, liposomes containing C16 PEG2000 Ceramide demonstrated significantly better retention of the chemotherapeutic drug vincristine compared to those formulated with the commonly used PEG-lipid PEG-DSPE [1]. The neutral charge of the C16 PEG2000 Ceramide conjugate was identified as the key factor, as the negative charge on PEG-DSPE was shown to increase drug leakage rates both in vitro and in vivo [1].
| Evidence Dimension | Vincristine leakage from sphingomyelin/cholesterol liposomes |
|---|---|
| Target Compound Data | Significantly lower leakage rate (qualitative observation, data not numerically defined in abstract) |
| Comparator Or Baseline | PEG-DSPE (distearoylphosphatidylethanolamine-PEG) |
| Quantified Difference | PEG-DSPE significantly increased in vitro and in vivo drug leakage rates compared to C16 PEG2000 Ceramide [1]. |
| Conditions | Sphingomyelin/cholesterol (SM/chol) liposomes loaded with vincristine; in vitro and in vivo leakage rate assays [1]. |
Why This Matters
This difference is critical for drug delivery applications where maintaining the encapsulated payload within the carrier until it reaches the target site is paramount for therapeutic efficacy.
- [1] Webb, M. S., Saxon, D., Wong, F. M., Lim, H. J., Wang, Z., Bally, M. B., ... & Mayer, L. D. (1998). Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1372(2), 272-282. View Source
